4-Anisaldehyde-13C6

LC–MS/MS ion suppression internal standard

4-Anisaldehyde-13C6 (p-Anisaldehyde-13C6) is a fully 13C6‑labeled aromatic aldehyde in which all six carbon atoms of the benzene ring are uniformly substituted with the stable isotope carbon‑13. With a molecular formula of C₂¹³C₆H₈O₂ and a monoisotopic mass of 142.0726 Da , the compound is supplied as a yellow oil with a declared chemical purity exceeding 98%.

Molecular Formula C8H8O2
Molecular Weight 142.104
CAS No. 1189441-55-1
Cat. No. B564328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Anisaldehyde-13C6
CAS1189441-55-1
Synonymsp-Anisaldehyde-13C6;  4-Anisaldehyde-13C6;  4-Methoxybenzaldehyde-13C6;  Anisic Aldehyde-13C6;  Aubepine-13C6;  Crategine-13C6;  NSC 5590-13C6;  Obepin-13C6;  p-Anisic Aldehyde-13C6;  p-Formylanisole-13C6;  p-Methoxybenzaldehyde-13C6;  _x000B_
Molecular FormulaC8H8O2
Molecular Weight142.104
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1
InChIKeyZRSNZINYAWTAHE-CLQMYPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Anisaldehyde-13C6 (CAS 1189441-55-1) for LC–MS/MS Stable Isotope Dilution Assays


4-Anisaldehyde-13C6 (p-Anisaldehyde-13C6) is a fully 13C6‑labeled aromatic aldehyde in which all six carbon atoms of the benzene ring are uniformly substituted with the stable isotope carbon‑13 . With a molecular formula of C₂¹³C₆H₈O₂ and a monoisotopic mass of 142.0726 Da , the compound is supplied as a yellow oil with a declared chemical purity exceeding 98% . Its primary application is as a stable isotope‑labeled internal standard (SIL‑IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) in the quantitative analysis of unlabeled 4‑anisaldehyde, enabling the correction of matrix‑induced ion suppression and sample preparation variability [1].

Why 4-Anisaldehyde-13C6 Cannot Be Replaced by Deuterated or Mixed-Label Analogs in Quantitative LC–MS


Substituting 4-Anisaldehyde-13C6 with a deuterium‑labeled analog (e.g., 4‑Methoxybenzaldehyde‑[d] or 4‑Methoxybenzaldehyde‑α‑[¹³C],α‑[d₁]) introduces measurable analytical bias due to chromatographic retention time shifts and differential matrix effects. Studies have demonstrated that ¹³C‑labeled internal standards co‑elute with their unlabeled analytes, whereas deuterated analogs exhibit partial chromatographic separation—an effect that becomes more pronounced with the increased resolving power of sub‑2 µm UPLC columns [1]. Additionally, the mass shift achieved with ¹³C₆ labeling (+6 Da) exceeds the minimal 3 Da threshold required to avoid spectral overlap with naturally occurring isotopologues, whereas single‑deuterium substitutions (+1 Da) provide insufficient mass resolution for confident peak assignment [2]. These intrinsic performance differences directly affect method accuracy, linearity, and robustness, establishing 4‑Anisaldehyde-13C6 as the technically superior internal standard for rigorous quantitative workflows.

Quantitative Evidence Guide: 4-Anisaldehyde-13C6 Differentiation from Alternative Internal Standards


Evidence 1: Chromatographic Co-Elution with Unlabeled Analyte vs. Deuterated Analog Retention Time Shift

4-Anisaldehyde-13C6, by virtue of its ¹³C backbone labeling, co‑elutes precisely with unlabeled 4‑anisaldehyde under reversed‑phase LC conditions. In contrast, deuterium‑labeled internal standards exhibit measurable retention time shifts that compromise their ability to correct for ion suppression. This class‑level principle has been systematically validated in a head‑to‑head UPLC–MS/MS comparison of ¹³C‑labeled vs. ²H‑labeled internal standards for amphetamine and methamphetamine, where ¹³C‑labeled ISs showed complete co‑elution while ²H‑labeled ISs were chromatographically separated from their analytes [1].

LC–MS/MS ion suppression internal standard UPLC

Evidence 2: Isotopic Enrichment ≥98 Atom% ¹³C vs. Industry Minimum Threshold

Authoritative technical guidelines establish that stable isotope‑labeled internal standards should possess isotopic enrichment ≥98 atom% to ensure reliable quantification. 4‑Anisaldehyde-13C6 is commercially supplied with isotopic enrichment meeting or exceeding this 98% threshold, as specified by suppliers for ¹³C‑labeled aromatic aldehydes . This enrichment level ensures that the contribution of unlabeled ¹²C isotopologues to the internal standard signal is ≤2%, maintaining a clean, interference‑free quantification channel [1].

isotopic enrichment SIL‑IS mass spectrometry internal standard

Evidence 3: Backbone ¹³C Labeling Eliminates Hydrogen–Deuterium Exchange Risk Inherent to Deuterated Analogs

Deuterium‑labeled internal standards containing ²H at exchangeable positions (e.g., amine, hydroxyl, or carboxyl hydrogens) are susceptible to hydrogen–deuterium exchange with protic solvents during sample preparation and LC separation, altering the effective mass of the internal standard and introducing quantification error. 4‑Anisaldehyde-13C6 employs ¹³C atoms in the aromatic ring—a chemically inert, non‑exchangeable backbone position—thereby completely eliminating H/D exchange risk [1]. Industry best‑practice guidance explicitly states that ¹³C and ¹⁵N labeling provides superior stability compared to deuterium labeling, particularly when deuterium is placed on exchangeable functional groups [2].

H/D exchange stable isotope labeling sample preparation method robustness

Evidence 4: +6 Da Mass Shift vs. Single‑Deuterium Analog Insufficient Spectral Resolution

The ¹³C₆ labeling of 4‑Anisaldehyde-13C6 yields a mass shift of +6 Da relative to the unlabeled compound (from 136.1 Da to 142.1 Da). This exceeds the widely accepted minimum threshold of +3 Da for reliable internal standard quantification, ensuring that the internal standard channel is completely free from interference by the naturally occurring M+1, M+2, and M+3 isotopologues of the analyte [1]. In contrast, single‑deuterium analogs (e.g., 4‑Methoxybenzaldehyde‑[d]) provide only a +1 Da shift, which fails to achieve baseline spectral separation from the analyte's ¹³C natural abundance isotopologue signals .

mass spectrometry isotopologue interference quantitative accuracy internal standard

Evidence 5: Superior Calibration Linearity of ¹³C‑Labeled ISs vs. Deuterated ISs in GC–MS

A systematic GC–MS study comparing analyte/²H‑analog pairs with analyte/¹³C‑analog pairs (including butalbital and secobarbital) demonstrated that ²H‑labeled internal standard systems exhibit nonlinear calibration behavior requiring nonlinear curve‑fitting approaches for accurate description. In contrast, calibration curves generated using ¹³C‑labeled internal standards maintained linearity without the need for nonlinear correction algorithms [1]. The study concluded that the abundance of the analyte and the ²H‑analog, combined with their overlapping characteristics in the MS ion source, produces the observed interference phenomenon, whereas ¹³C‑analogs are comparatively free from this interference [2].

GC–MS calibration linearity internal standard isotope effects

Recommended Application Scenarios for 4-Anisaldehyde-13C6 Based on Quantitative Evidence


Trace‑Level Quantification of 4‑Anisaldehyde in Complex Biological Matrices via LC–MS/MS

The co‑elution behavior of ¹³C₆‑labeled internal standards [1] makes 4‑Anisaldehyde-13C6 uniquely suited for LC–MS/MS methods requiring accurate ion suppression correction in biological samples (e.g., plasma, urine, tissue homogenates). Its +6 Da mass shift ensures spectral separation from analyte isotopologues [2], while backbone ¹³C labeling eliminates H/D exchange artifacts that compromise deuterated analogs during sample preparation [3].

Method Validation and Routine QC Analysis Requiring Linear Calibration Over Wide Dynamic Range

The demonstrated superiority of ¹³C‑labeled internal standards in maintaining calibration linearity [1] positions 4‑Anisaldehyde-13C6 as the preferred internal standard for validated bioanalytical methods subject to regulatory guidance (e.g., FDA BMV, EMA). Its use supports robust quantification across multiple orders of magnitude without requiring nonlinear curve‑fitting, reducing method complexity and improving inter‑laboratory transferability.

High‑Resolution UPLC–MS/MS Workflows with Sub‑2 µm Columns

The enhanced chromatographic resolution of sub‑2 µm UPLC columns amplifies the retention time discrepancy between deuterated internal standards and their analytes, diminishing their compensatory capability [1]. 4‑Anisaldehyde-13C6 co‑elutes precisely with unlabeled 4‑anisaldehyde even under high‑resolution conditions, making it the technically appropriate internal standard for UPLC–MS/MS methods employed in pharmaceutical impurity profiling, metabolite identification, and forensic toxicology.

Stable Isotope‑Assisted Metabolomics and Tracer Studies Requiring Unambiguous Carbon‑13 Detection

The uniform ¹³C₆ labeling of the aromatic ring provides a distinct NMR‑active and MS‑detectable signature for tracking the metabolic fate of 4‑anisaldehyde‑derived compounds [1]. This isotopic labeling pattern enables precise tracing in pathway elucidation experiments where mixed‑label or single‑label analogs would yield ambiguous signals due to isotopic dilution or insufficient mass separation.

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